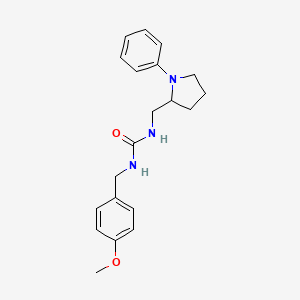
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, commonly known as MPMPU, is a synthetic compound that has been widely studied for its potential applications in various scientific research fields.
Wirkmechanismus
MPMPU acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, MPMPU is believed to modulate the release of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
Studies have shown that MPMPU can modulate the release of dopamine in the brain, which can lead to a wide range of biochemical and physiological effects. For example, it has been found to exhibit antipsychotic effects by reducing the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of schizophrenia. It has also been found to exhibit antidepressant and anxiolytic effects by modulating the activity of the mesocorticolimbic dopamine system, which is implicated in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPMPU is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of MPMPU is its relatively low potency, which can make it difficult to achieve the desired pharmacological effects in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on MPMPU. For example, further studies could be conducted to explore its potential applications in the treatment of various psychiatric and neurological disorders, such as schizophrenia, depression, and anxiety. Additionally, more research could be conducted to elucidate the precise mechanism of action of MPMPU and its effects on other neurotransmitter systems in the brain. Finally, efforts could be made to develop more potent and selective analogs of MPMPU that could be used as more effective research tools.
Synthesemethoden
MPMPU is synthesized through a multi-step process that involves the reaction between 1-phenyl-2-bromopyrrolidine and 4-methoxybenzylamine, followed by the reaction between the resulting intermediate and N,N-dimethylformamide dimethyl acetal. The final product is obtained through the reaction between the resulting intermediate and urea.
Wissenschaftliche Forschungsanwendungen
MPMPU has been studied extensively for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-11-9-16(10-12-19)14-21-20(24)22-15-18-8-5-13-23(18)17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYULHZKFSOKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)
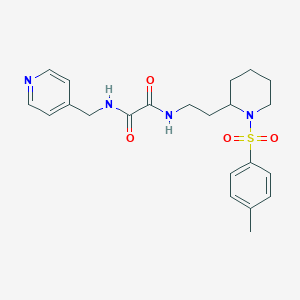
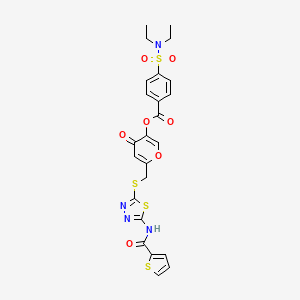
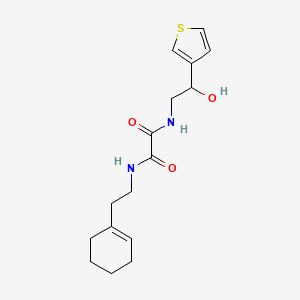
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2932536.png)
![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2932537.png)
![2-[4-[(4-Morpholin-4-ylthian-4-yl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2932538.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2932539.png)
![2-chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2932545.png)
![2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2932546.png)
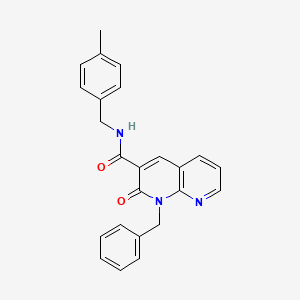
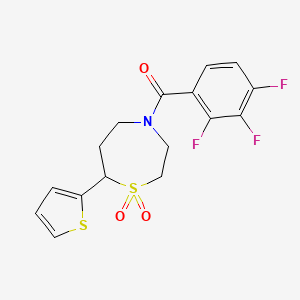
![7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2932549.png)
